N-Phenyl-N-(beta-oxophenethyl)acetamide
Description
N-Phenyl-N-(beta-oxophenethyl)acetamide is an acetamide derivative characterized by a phenyl group attached to the nitrogen atom and a beta-oxophenethyl substituent. Acetamides are widely studied for their roles in pharmaceuticals, agrochemicals, and industrial intermediates due to their versatile reactivity and functional group compatibility .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-phenacyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(15-10-6-3-7-11-15)12-16(19)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
InChI Key |
KVOZUEGVIVYYBO-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of N-Phenyl-N-(beta-oxophenethyl)acetamide and its analogs:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The trifluoromethoxy group in N-Phenyl-N-(trifluoromethoxy)acetamide enhances metabolic stability and electronic modulation, critical in drug design .
- Steric Hindrance : Bulky substituents like the piperidinyl group in fentanyl analogs () influence receptor binding affinity and selectivity .
Research Findings and Contradictions
- Anti-Inflammatory vs.
- Structural-Activity Relationships (SAR): Minor structural changes, such as substituting a hydroxyl group (N-(4-hydroxyphenyl)acetamide, ) versus a chloro group (N-(4-Chloro-2-nitrophenyl)acetamide, ), drastically alter biological activity and toxicity .
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